rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol
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Overview
Description
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol is a chiral compound with a unique structure that includes a cyclopropylamino group attached to an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, amine derivatives, and substituted oxolan compounds.
Scientific Research Applications
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The oxolan ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-(methylamino)oxolan-3-ol
- (3S,4R)-4-(ethylamino)oxolan-3-ol
- (3S,4R)-4-(propylamino)oxolan-3-ol
Uniqueness
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1844859-61-5; 1932248-26-4 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.186 |
IUPAC Name |
(3S,4R)-4-(cyclopropylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1 |
InChI Key |
KJIWFWRVARJDAR-RNFRBKRXSA-N |
SMILES |
C1CC1NC2COCC2O |
solubility |
not available |
Origin of Product |
United States |
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